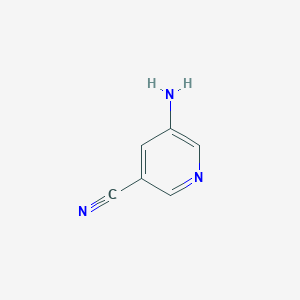
5-Amino-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound, also known as 5-amino-2-cyanopyridine, has the following chemical structure:
- Molecular Formula : C6H6N4
- CAS Number : 55338-73-3
- Molecular Weight : 134.14 g/mol
Antibacterial Activity
Recent studies have shown that derivatives of this compound exhibit notable antibacterial properties. A synthesis of various cyanopyridine derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|---|
| This compound | 64.5 | 250 | 18.5 |
| Other derivatives | 100–250 | >250 | 17–20 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds are bactericidal rather than bacteriostatic. The presence of electron-donating groups, such as methyl groups, enhances their antibacterial activity by increasing electron density at the active sites of the bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines through modulation of survivin, a protein that inhibits apoptosis.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several cyanopyridine derivatives on human cancer cell lines, including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer). The results are summarized below:
Table 2: Cytotoxic Activity of Cyanopyridine Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5c | 53 | PC-3 |
| 5e | 27.2 | MDA-MB-231 |
| 5e (4-methoxy) | Comparable to 5-FU | HepG2 |
The compound with a methoxy substitution (5e) exhibited the most potent activity, showing twice the efficacy of the standard drug 5-FU against the PC-3 cell line . The mechanism involves proteasome-dependent degradation of survivin and other inhibitor of apoptosis proteins, leading to increased apoptosis rates .
- Antibacterial Mechanism : The compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
- Anticancer Mechanism : They induce apoptosis through the downregulation of anti-apoptotic proteins like survivin and promote cell cycle arrest.
Propiedades
IUPAC Name |
5-aminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLPUFUWXSMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625600 |
Source


|
| Record name | 5-Aminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13600-47-0 |
Source


|
| Record name | 5-Aminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














